
3-(2-Morpholinoethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Morpholinoethyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1564637-94-0 . It has a molecular weight of 198.27 and its molecular formula is C10H18N2O2 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a cascade of reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “3-(2-Morpholinoethyl)pyrrolidin-2-one” consists of a five-membered pyrrolidine ring, which is a common structural motif widely encountered in natural products and synthetic compounds . The structure also includes a morpholinoethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
“3-(2-Morpholinoethyl)pyrrolidin-2-one” is a powder that is stored at room temperature . It has a molecular weight of 198.26 and its molecular formula is C10H18N2O2 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidin-2-ones
3-(2-Morpholinoethyl)pyrrolidin-2-one: is used in the selective synthesis of pyrrolidin-2-ones, which are common structural motifs widely encountered in natural products and synthetic compounds. These compounds possess potent biological activities and diverse functional properties. They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .
Formation of 3-Iodopyrroles
The compound is involved in the formation of 3-iodopyrroles through cascade reactions of N-substituted piperidines. The process includes in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. 3-Iodopyrroles are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Pharmacological Applications
1,5-Substituted pyrrolidin-2-ones derived from 3-(2-Morpholinoethyl)pyrrolidin-2-one have significant pharmacological potential. They include selective and effective inhibitors of histone deacetylases, cannabinoid receptor 1, cyclin-dependent kinase CDK 2, tankyrase, and others. These inhibitors are crucial in the development of new therapeutic agents .
Medicinal Chemistry
The γ-lactam skeleton of pyrrolidin-2-ones, which can be synthesized from 3-(2-Morpholinoethyl)pyrrolidin-2-one , is a component of many biologically active molecules, including approved drugs. This structure is particularly important in the design of new drugs due to its presence in a variety of pharmacologically active compounds .
Synthesis of Nitrogen-Containing Polycyclic Compounds
The compound serves as a precursor for the synthesis of various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives. These compounds are important for the development of new drugs with improved efficacy and safety profiles .
Organic Synthesis
3-(2-Morpholinoethyl)pyrrolidin-2-one: is used in organic synthesis as a building block for the construction of complex molecules. Its reactivity allows for the creation of diverse molecular architectures, which can be further functionalized for various applications in synthetic chemistry .
Propiedades
IUPAC Name |
3-(2-morpholin-4-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10-9(1-3-11-10)2-4-12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCHVWVQYYJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholinoethyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

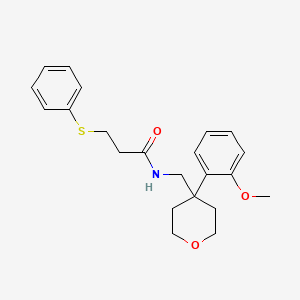
![2-[(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2909380.png)
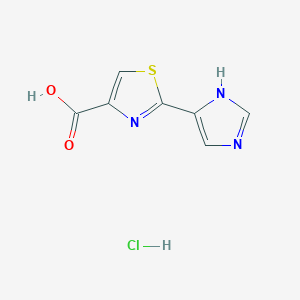
![5-[(2,3,5,6-Tetrafluorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2909382.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)

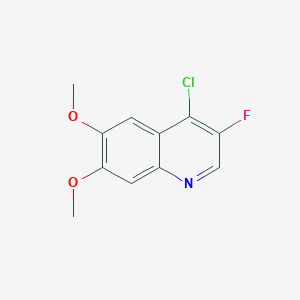
![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)
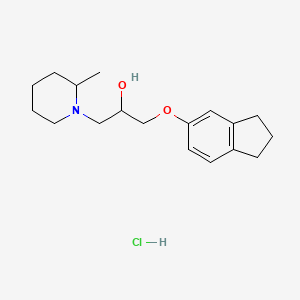
![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)
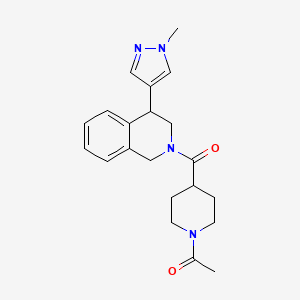
![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)